molecular formula C7H5BrCl3NO B1280257 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone CAS No. 184643-69-4

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Cat. No. B1280257
M. Wt: 305.4 g/mol
InChI Key: HUKQFKKFOGVZGH-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions. For instance, a related compound was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in the synthesis of a new penta-substituted pyrrole derivative . This method could potentially be adapted for the synthesis of "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often investigated using spectroscopic techniques and computational methods. For example, the structure of a similar compound was confirmed by single-crystal X-ray diffraction and supported by computational studies using density functional theory (DFT) . These techniques could be applied to determine the precise structure of "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone".

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. In a related study, sodium dithionite-initiated coupling reactions were used to synthesize 5-(trifluoromethyl)dipyrromethanes from pyrrole and 1-methylpyrrole . This indicates that "1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone" may also participate in coupling reactions, potentially leading to the formation of new pyrrole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be elucidated through experimental and theoretical studies. Vibrational spectroscopy, such as FT-IR, provides insights into the functional groups present in the molecule . Theoretical calculations, including HOMO-LUMO analysis, can predict electronic properties and reactivity . Molecular docking studies can also suggest potential biological activities, as seen with compounds exhibiting inhibitory activity against various proteins .

Scientific Research Applications

DNA-Cleaving Activities

A study found that a polyether‐tethered pyrrole‐polyamide dimer, synthesized from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone, exhibited efficient DNA-cleaving activities. Most metal complexes of this compound effectively cleaved DNA, with the CuII complex showing the highest activity (Zhou, Lin, Chen, & Chen, 2012).

Synthesis of Antibacterial Agents

Another research focused on synthesizing novel antibacterial agents using a derivative of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone. These compounds were evaluated for their antibacterial activity, indicating potential applications in the development of new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).

Synthesis of Highly Substituted Pyrroles

A research study detailed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. This method is significant for synthesizing compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, demonstrating an efficient approach to generating complex pyrrole-based molecules (Saeidian, Abdoli, & Salimi, 2013).

Bromination Studies

Research on the bromination of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone showed regiospecific formation of its brominated derivatives. Such studies are crucial for understanding the chemical behavior of pyrrole derivatives in synthetic chemistry (Massa, Santo, & Artico, 1989).

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its classification under Pyrroles & Indoles , it could potentially be used in research related to these classes of compounds.

properties

IUPAC Name

1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQFKKFOGVZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461399
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

CAS RN

184643-69-4
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same general procedure as used for the synthesis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone 7, 5.00 g of 2-trichloroacetyl-1-methylpyrrole afforded 5.46 g (81%) of the title compound 13 as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.66 (d, 1H, J=1.2 Hz), 7.42 (d, 1H, J=1.8 Hz), 3.91 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 171.48, 134.40, 123.62, 121.19, 95.36, 95.12; HRMS (FAB) calcd for C7H6BrCl3NO (MH+) 303.8698, found 303.8678.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

NBS (N-Bromosuccinimide, 2.36 g, 13.24 mmol, 1.0 equiv.) was added to a stirred solution of 2-(trichloroacetyl)-1-methylpyrrole (2) (3 g, 13.24 mmol, 1.0 equiv.) in anhydrous THF (35 mL) at −10° C. The reaction mixture was kept at −10° C. for 2 hours and then left to reach room temperature (ca. 4 hours). Excess THF was evaporated in vacuum and the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9). The resulting mixture was filtered through a plug of silica, and the filtrate was evaporated in vacuo. The resulting solid was recrystallised from n-hexane to give 3 (3.55 g, 88%). IR (FTIR, vmax/cm−1): 3148, 2956, 1669 (C═O), 1458, 1215, 1189, 1062, 923, 842, 823, 748, 678; 1H-NMR (CDCl3, 400 MHz) δ 7.46 (1H, d, J=2.0 Hz), 6.95 (1H, d, J=1.6 Hz) 3.95 (3H, s); 13C NMR (CDCl3, 100 MHz): δ 172.4, 132.8, 124.6, 132.2, 96.1, 38.7; EIMS m/z (+EI) calc. for C7H5BrCl3NO (M)+ 305.38, LCMS analysis found 306.86 (M+H)+
Name
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

Under an ice cooling, N-methylpyrrole (8.10 g, 100 mmol) was dissolved in methylene chloride (100 ml), and trichloroacetyl chloride (20.00 g, 115 mmol) was added thereto. Thereafter, the mixture was stirred at a room temperature for 16 hours. A saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. Thus, 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (16.3 g, 72%) was obtained. The resulting 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (15.0 g, 66.7 mmol) was dissolved in chloroform (150 ml), and N-bromosuccinimide (12.5 g, 70.2 mmol) was added thereto at a room temperature. The mixture was heated under reflux for 16 hours. After the mixture was allowed to cool, a saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:9) to give the title compound (14.0 g, 69%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

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